3-Methylcyclohexane-1-sulfonyl fluoride
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Overview
Description
3-Methylcyclohexane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1-sulfonyl fluoride typically involves the fluorosulfonylation of 3-methylcyclohexane. One common method is the reaction of 3-methylcyclohexane with sulfuryl fluoride (SO2F2) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride product .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of fluorosulfonyl radicals. These radicals can be generated from various precursors and used to directly fluorosulfonylate the target compound . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohexane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the compound.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Methylcyclohexane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of enzyme inhibitors and other bioactive compounds.
Materials Science: Utilized in the creation of functionalized materials with unique properties.
Chemical Biology: Acts as a probe for studying protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of 3-Methylcyclohexane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This reactivity makes it a valuable tool for covalent modification of proteins and the study of enzyme mechanisms.
Comparison with Similar Compounds
Aryl Sulfonyl Fluorides: These compounds also contain the sulfonyl fluoride group but are attached to aromatic rings.
Alkyl Sulfonyl Fluorides: Similar to 3-Methylcyclohexane-1-sulfonyl fluoride but with different alkyl groups.
Uniqueness: this compound is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in applications where specific spatial arrangements and reactivity are required .
Properties
Molecular Formula |
C7H13FO2S |
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Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-methylcyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H13FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
JFMPYOZOORDRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)S(=O)(=O)F |
Origin of Product |
United States |
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